molecular formula C16H13BrFNO2 B7571588 (5-bromo-2-fluorophenyl)-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

(5-bromo-2-fluorophenyl)-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No.: B7571588
M. Wt: 350.18 g/mol
InChI Key: ORNQRGGBLONRFX-UHFFFAOYSA-N
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Description

(5-bromo-2-fluorophenyl)-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFI-1 and is a potent inhibitor of the Wnt/β-catenin signaling pathway.

Scientific Research Applications

(5-bromo-2-fluorophenyl)-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been extensively studied for its potential applications in various fields. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This makes it a promising candidate for the treatment of various diseases such as cancer, osteoporosis, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (5-bromo-2-fluorophenyl)-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis. The inhibition of this pathway by BFI-1 leads to the downregulation of various downstream targets, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It also has potential applications in the treatment of osteoporosis by promoting bone formation. Furthermore, BFI-1 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (5-bromo-2-fluorophenyl)-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone in lab experiments is its potency and selectivity towards the Wnt/β-catenin signaling pathway. This makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one of the limitations of using BFI-1 is its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on (5-bromo-2-fluorophenyl)-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One of the potential areas of research is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of research is the investigation of the potential applications of BFI-1 in the treatment of various diseases such as cancer, osteoporosis, and neurodegenerative disorders. Additionally, the development of new synthesis methods for BFI-1 could lead to increased availability and reduced cost, making it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for various scientific research applications. Its potency and selectivity towards the Wnt/β-catenin signaling pathway make it a valuable tool for studying the role of this pathway in various cellular processes. Further research on BFI-1 could lead to the development of new treatments for various diseases and the advancement of our understanding of cellular signaling pathways.

Synthesis Methods

The synthesis of (5-bromo-2-fluorophenyl)-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a multi-step process that involves the coupling of 5-bromo-2-fluoroaniline with 2-amino-3,4-dihydro-1H-isoquinolin-7-ol in the presence of a coupling reagent. The resulting intermediate is then subjected to a series of chemical reactions to obtain the final product.

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO2/c17-12-2-4-15(18)14(8-12)16(21)19-6-5-10-1-3-13(20)7-11(10)9-19/h1-4,7-8,20H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNQRGGBLONRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)O)C(=O)C3=C(C=CC(=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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